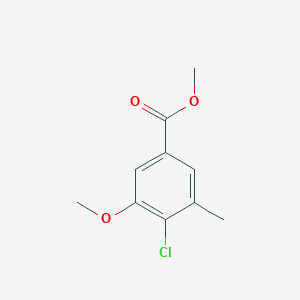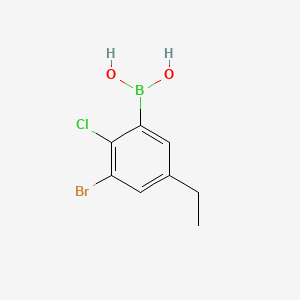
5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl scaffold. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine and fluorine atoms using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Major Products:
Substituted Biphenyls: Depending on the reagents used, various substituted biphenyls can be formed.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
Materials Science: Used in the development of new materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methyl group can influence the compound’s hydrophobic interactions .
Comparaison Avec Des Composés Similaires
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar in structure but with different substituents.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Contains additional nitro group.
Propriétés
Formule moléculaire |
C13H10BrF |
|---|---|
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(14)8-12(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
IHHXRPVUVNEITP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



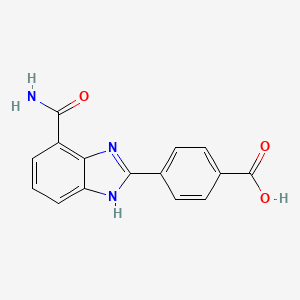

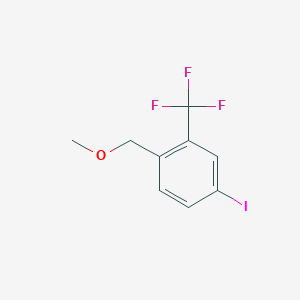
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
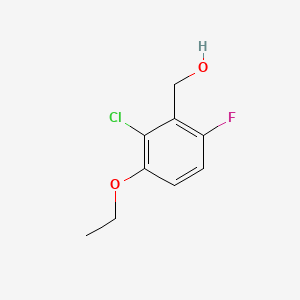
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
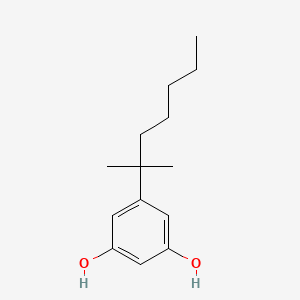
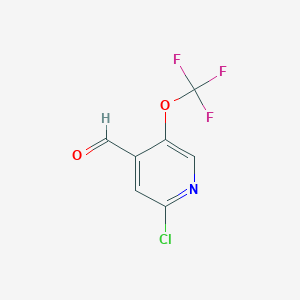

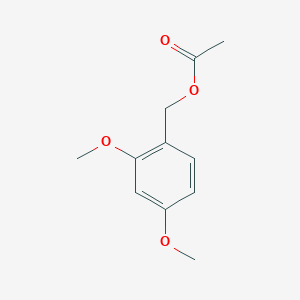
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)
